Antebate

Description

Properties

Molecular Formula |

C29H39FO7 |

|---|---|

Molecular Weight |

518.6 g/mol |

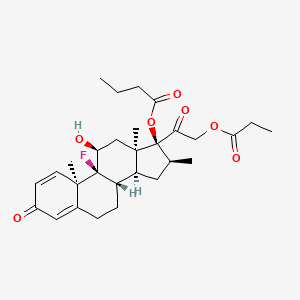

IUPAC Name |

[(8S,9S,10R,11S,13R,14S,16S,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2-propanoyloxyacetyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate |

InChI |

InChI=1S/C29H39FO7/c1-6-8-25(35)37-29(23(33)16-36-24(34)7-2)17(3)13-21-20-10-9-18-14-19(31)11-12-26(18,4)28(20,30)22(32)15-27(21,29)5/h11-12,14,17,20-22,32H,6-10,13,15-16H2,1-5H3/t17-,20-,21-,22-,26+,27+,28+,29+/m0/s1 |

InChI Key |

VXOWJCTXWVWLLC-WTSMJJODSA-N |

Isomeric SMILES |

CCCC(=O)O[C@]1([C@H](C[C@@H]2[C@]1(C[C@@H]([C@@]3([C@H]2CCC4=CC(=O)C=C[C@]43C)F)O)C)C)C(=O)COC(=O)CC |

Canonical SMILES |

CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC(=O)CC |

Origin of Product |

United States |

Foundational & Exploratory

Overview of Betamethasone Butyrate Propionate

An in-depth analysis of scientific and medical literature reveals that "Antebate" is a brand name for a topical corticosteroid medication. The active pharmaceutical ingredient in this compound is Betamethasone Butyrate Propionate . Therefore, to understand the mechanism of action of this compound, it is essential to examine the pharmacological activity of its core component, Betamethasone Butyrate Propionate.

This guide provides a detailed overview of the molecular mechanisms, signaling pathways, and experimental data related to Betamethasone Butyrate Propionate.

Betamethasone Butyrate Propionate is a potent, non-halogenated synthetic corticosteroid. As a member of the glucocorticoid class, its primary function is to exert anti-inflammatory, anti-pruritic (anti-itch), and vasoconstrictive effects. These properties make it effective in the treatment of various inflammatory and pruritic dermatoses, such as eczema, dermatitis, and psoriasis. Its action is localized to the site of application, minimizing systemic absorption and associated side effects.

Molecular Mechanism of Action

The anti-inflammatory effects of Betamethasone Butyrate Propionate are multifaceted and primarily mediated through its interaction with intracellular glucocorticoid receptors (GR).

2.1. Glucocorticoid Receptor Binding and Translocation

Upon diffusing through the cell membrane, Betamethasone Butyrate Propionate binds to the glucocorticoid receptor (GR) located in the cytoplasm. The GR is part of a multiprotein complex that includes heat shock proteins (Hsp90, Hsp70) and immunophilins. Ligand binding triggers a conformational change in the GR, causing the dissociation of these associated proteins. This activation allows the ligand-receptor complex to translocate into the nucleus.

2.2. Genomic Mechanisms: Transactivation and Transrepression

Once inside the nucleus, the activated GR complex modulates gene expression through two primary genomic pathways:

-

Transactivation: The GR complex can bind directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding typically upregulates the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin A1), anti-inflammatory cytokines (e.g., IL-10), and inhibitors of nuclear factor kappa B (IκBα).

-

Transrepression: The GR complex can also suppress the expression of pro-inflammatory genes without directly binding to DNA. It achieves this by interacting with and inhibiting key transcription factors, most notably Nuclear Factor kappa B (NF-κB) and Activator Protein-1 (AP-1). By tethering to these factors, the GR complex prevents them from binding to their respective DNA response elements, thereby blocking the transcription of genes for pro-inflammatory cytokines (e.g., IL-1, IL-2, IL-6, TNF-α), chemokines, and adhesion molecules.

2.3. Non-Genomic Mechanisms

In addition to the slower, gene-mediated genomic effects, corticosteroids can also exert rapid, non-genomic effects. These are initiated by membrane-bound glucocorticoid receptors or through interactions with cytoplasmic signaling molecules. These mechanisms can lead to rapid changes in cellular signaling cascades, contributing to the overall anti-inflammatory effect.

Below is a diagram illustrating the core genomic signaling pathway for Betamethasone Butyrate Propionate.

Caption: Genomic mechanism of Betamethasone Butyrate Propionate via GR.

Key Experimental Data

The efficacy and potency of corticosteroids are often evaluated through various in vitro and in vivo assays. Key quantitative metrics include vasoconstrictor assays and receptor binding affinity studies.

| Parameter | Description | Typical Value Range for Potent Corticosteroids | Reference Assays |

| Vasoconstrictor Potency | Measures the ability of a topical corticosteroid to cause blanching (pallor) of the skin due to local vasoconstriction. This is a surrogate marker for anti-inflammatory activity. | High (Often compared to other corticosteroids like Betamethasone Valerate) | McKenzie-Stoughton Vasoconstrictor Assay |

| Receptor Binding Affinity (Ki) | The dissociation constant for the binding of the corticosteroid to the glucocorticoid receptor. A lower Ki value indicates a higher binding affinity. | Low nM range | Radioligand Binding Assays |

| Inhibition of Cytokine Release (IC50) | The concentration of the drug required to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by 50% in cell-based assays. | Low nM range | ELISA, Luminex assays on stimulated immune cells (e.g., PBMCs) |

Experimental Protocols

The determination of the mechanism and potency of Betamethasone Butyrate Propionate relies on established experimental protocols.

4.1. Protocol: McKenzie-Stoughton Vasoconstrictor Assay

This in vivo assay is a standard method for classifying the potency of topical corticosteroids.

-

Subject Selection: Healthy human volunteers with normal skin are recruited.

-

Drug Application: Small, defined areas on the forearm are marked. A standardized amount of Betamethasone Butyrate Propionate and control corticosteroids (of known potency) are applied topically to these areas under occlusion.

-

Incubation: The sites are occluded with a plastic film for a set period (e.g., 6-16 hours) to enhance absorption.

-

Assessment: After removal of the occlusion and cleaning the skin, the degree of skin blanching (vasoconstriction) at each site is visually assessed by trained observers at specific time points.

-

Scoring: The intensity of pallor is graded on a scale (e.g., 0 to 4), and the potency is determined by comparing the score of the test drug to that of the reference standards.

The workflow for this assay is visualized below.

Caption: Workflow for the McKenzie-Stoughton Vasoconstrictor Assay.

4.2. Protocol: Glucocorticoid Receptor Binding Assay

This in vitro assay quantifies the affinity of the drug for its receptor.

-

Receptor Preparation: Glucocorticoid receptors are isolated from a suitable source, such as rat liver cytosol or recombinant human GR.

-

Competitive Binding: A constant, low concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) is incubated with the receptor preparation.

-

Test Compound Addition: Increasing concentrations of unlabeled Betamethasone Butyrate Propionate are added to the incubation mixtures. The test compound competes with the radioligand for binding to the GR.

-

Separation: After incubation reaches equilibrium, bound and free radioligand are separated (e.g., via filtration or charcoal adsorption).

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are used to calculate the IC50 value (the concentration of Betamethasone Butyrate Propionate that displaces 50% of the bound radioligand). The binding affinity (Ki) is then calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

The mechanism of action of this compound (Betamethasone Butyrate Propionate) is characteristic of a potent topical glucocorticoid. It involves binding to cytosolic glucocorticoid receptors, translocation of the activated complex to the nucleus, and subsequent modulation of gene expression. The primary anti-inflammatory effects arise from the transrepression of pro-inflammatory transcription factors like NF-κB and the transactivation of anti-inflammatory genes. This dual action effectively suppresses the inflammatory cascade, reduces pruritus, and induces vasoconstriction, providing relief for various inflammatory skin conditions. The potency of this action is confirmed through standardized assays like the vasoconstrictor test and receptor binding studies.

An In-depth Technical Guide to the Molecular Structure and Properties of Antebate (Betamethasone Butyrate Propionate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of Betamethasone (B1666872) Butyrate Propionate, a potent synthetic glucocorticoid marketed under brand names including Antebate. This document details its function as a steroid receptor agonist and delves into the intricacies of the glucocorticoid receptor signaling pathway. Furthermore, it presents a compilation of experimental protocols for the synthesis, characterization, and biological evaluation of this compound, intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Molecular Structure and Physicochemical Properties

Betamethasone Butyrate Propionate is a corticosteroid ester with the systematic IUPAC name [(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2-propanoyloxyacetyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate. Its molecular structure is characterized by a fluorinated pregnane (B1235032) core, which is fundamental to its high glucocorticoid potency.

Physicochemical Data

The key physicochemical properties of Betamethasone Butyrate Propionate are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₂₉H₃₉FO₇ | --INVALID-LINK-- |

| Molecular Weight | 518.6 g/mol | --INVALID-LINK-- |

| CAS Number | 5534-02-1 | --INVALID-LINK-- |

| Appearance | White to Off-White Solid | ChemicalBook |

| Predicted pKa | 12.88 ± 0.70 | ChemicalBook |

| XLogP3 | 3.4 | --INVALID-LINK-- |

| Solubility | Chloroform (Slightly), Dioxane (Slightly, Sonicated), Methanol (Slightly) | ChemicalBook |

| Storage Temperature | -20°C Freezer, Under inert atmosphere | ChemicalBook |

Mechanism of Action and Signaling Pathway

Betamethasone Butyrate Propionate exerts its potent anti-inflammatory, immunosuppressive, and anti-proliferative effects primarily through its action as an agonist of the glucocorticoid receptor (GR). The binding of Betamethasone Butyrate Propionate to the cytosolic GR initiates a cascade of molecular events that ultimately modulate the transcription of target genes.

Glucocorticoid Receptor Signaling Pathway

The mechanism of action involves several key steps, from ligand binding in the cytoplasm to gene regulation in the nucleus. In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (HSPs) and immunophilins. Upon binding of a glucocorticoid like Betamethasone Butyrate Propionate, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus.

Once in the nucleus, the ligand-receptor complex can modulate gene expression through several mechanisms:

-

Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as lipocortin-1, IκBα, and various anti-inflammatory cytokines.

-

Transrepression: The activated GR can also repress the expression of pro-inflammatory genes by interfering with the activity of other transcription factors, such as NF-κB and AP-1. This occurs through direct protein-protein interactions, preventing these transcription factors from binding to their respective DNA response elements.

The following diagram illustrates the classical genomic signaling pathway of the glucocorticoid receptor.

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Betamethasone Butyrate Propionate.

Synthesis of Betamethasone Butyrate Propionate

The synthesis of Betamethasone Butyrate Propionate typically involves the esterification of betamethasone at the C17 and C21 positions. A general synthetic workflow is outlined below. While specific reaction conditions can be found in the patent literature, a representative laboratory-scale synthesis is described here.

Workflow for the Synthesis of Betamethasone Butyrate Propionate:

Caption: Synthesis Workflow of Betamethasone Butyrate Propionate.

Detailed Protocol for Step 1: Synthesis of Betamethasone-17-propionate

-

Dissolve Betamethasone in a suitable aprotic solvent (e.g., pyridine (B92270) or dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add propionic anhydride and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

-

Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield Betamethasone-17-propionate.

Detailed Protocol for Step 2: Synthesis of Betamethasone Butyrate Propionate

-

Dissolve the purified Betamethasone-17-propionate in a suitable aprotic solvent.

-

Follow a similar procedure as in Step 1, using butyric anhydride in place of propionic anhydride.

-

Monitor the reaction by TLC until completion.

-

Perform an aqueous workup and extraction as described previously.

-

Purify the final product by recrystallization or column chromatography to obtain pure Betamethasone Butyrate Propionate.

In Vitro Biological Evaluation: Glucocorticoid Receptor Binding Assay

A competitive binding assay is a common method to determine the affinity of a compound for the glucocorticoid receptor. This protocol is a general guideline and may require optimization.

Principle: This assay measures the ability of a test compound (Betamethasone Butyrate Propionate) to compete with a radiolabeled or fluorescently labeled glucocorticoid ligand for binding to the GR.

Materials:

-

Recombinant human glucocorticoid receptor (full-length).

-

Labeled ligand (e.g., [³H]-dexamethasone or a fluorescently labeled glucocorticoid).

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

-

Dextran-coated charcoal or other separation method.

-

Scintillation counter or fluorescence plate reader.

Protocol:

-

Prepare a series of dilutions of the unlabeled test compound (Betamethasone Butyrate Propionate) and a known reference standard (e.g., dexamethasone).

-

In a microplate, combine the GR protein, the labeled ligand at a fixed concentration, and the various concentrations of the test compound or reference standard.

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separate the bound from the free labeled ligand. For radioligands, this is often achieved by adding a dextran-coated charcoal suspension, which adsorbs the free ligand, followed by centrifugation.

-

Quantify the amount of bound labeled ligand. For [³H]-dexamethasone, this involves measuring the radioactivity of the supernatant using a scintillation counter.

-

Plot the percentage of bound labeled ligand against the logarithm of the competitor concentration.

-

Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Biological Evaluation: Vasoconstrictor Assay (McKenzie-Stoughton Assay)

The vasoconstrictor assay is a widely used in vivo method to assess the potency of topical corticosteroids.[1][2]

Principle: Topical application of corticosteroids to human skin causes localized vasoconstriction, leading to skin blanching. The intensity of this blanching response is proportional to the potency of the corticosteroid.

Protocol:

-

Select healthy human volunteers with no skin diseases on the test area (typically the flexor surface of the forearm).

-

Apply a standardized amount of the test formulation (e.g., a cream or ointment containing Betamethasone Butyrate Propionate) and a reference standard to designated circular areas on the skin.

-

Leave the application sites uncovered or occluded for a specified period (e.g., 6 hours).

-

After the application period, gently remove any excess formulation.

-

At predetermined time points (e.g., 2, 4, 6, 8, 24 hours after removal), visually assess the degree of skin blanching at each application site using a graded scale (e.g., 0 = no blanching, 4 = maximal blanching).

-

The potency of the test formulation is determined by comparing its blanching score to that of the reference standard.

Conclusion

Betamethasone Butyrate Propionate is a highly potent synthetic glucocorticoid with a well-defined mechanism of action centered on the glucocorticoid receptor. Its molecular structure is optimized for high affinity and efficacy. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this and related compounds. A thorough understanding of its physicochemical properties, signaling pathways, and methods for its evaluation is crucial for its effective and safe application in therapeutic contexts.

References

An In-depth Technical Guide to the Synthesis of Antebate (Loteprednol Etabonate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathway for loteprednol (B1675157) etabonate, a topical corticosteroid. The document details the primary synthetic route, experimental protocols, and quantitative data derived from scientific literature and patents.

Loteprednol etabonate is a "soft" corticosteroid designed for site-specific activity, which minimizes systemic side effects.[1] Its structure is an ester derivative of prednisolone (B192156), lacking a ketone group at the C-20 position, which is replaced by a metabolically labile etabonate moiety.[1] This key structural feature allows for rapid enzymatic hydrolysis to inactive carboxylic acid metabolites, thereby enhancing its safety profile.[1]

Primary Synthesis Pathway: From Prednisolone

The most commonly cited synthetic route for loteprednol etabonate begins with the readily available corticosteroid, prednisolone. This multi-step process involves the oxidative cleavage of the C-17 side chain, followed by esterification and chlorination to introduce the characteristic etabonate group.[1]

The general sequence of this pathway is as follows:

-

Oxidation: Prednisolone undergoes oxidative cleavage to form 11β,17α-dihydroxy-3-oxoandrost-1,4-diene-17β-carboxylic acid.

-

Acylation/Esterification: The resulting carboxylic acid intermediate is acylated to produce a 17α-((ethoxycarbonyl)oxy)-11β-hydroxy-3-oxoandrosta-1,4-diene-17β-carboxylic acid ethyl carbonate anhydride.

-

Hydrolysis and Chloromethylation: The final step involves hydrolysis and reaction with a chloromethylating agent, such as chloroiodomethane (B1360106), to yield loteprednol etabonate.

An alternative starting material mentioned in the literature is 16-dehydropregnenolone (B108158) acetate (B1210297) (16-DPA), which focuses on the construction of the C-17 side chain.[1][2]

Quantitative Data Summary

The following table summarizes the quantitative data associated with the key steps in the synthesis of loteprednol etabonate from prednisolone, as compiled from various sources.

| Step | Reagents and Solvents | Temperature (°C) | Duration | Observations |

| 1. Oxidation | Prednisolone, Sodium periodate, Methanol, Water | Heating | 30 minutes | Oxidative cleavage of the C-17 side chain. |

| 2. Acylation | Carboxylic acid intermediate, Ethyl chloroformate, Triethylamine, Dichloromethane | 0 - 10 | 30 minutes | Formation of a mixed anhydride. |

| 3. Chloromethylation | Anhydride intermediate, Chloroiodomethane, Sodium ethanolate, N,N,N,N,N,N-hexamethylphosphoric triamide or N-methyl pyrrolidone | 20 | 24 hours (initial reaction), 2 hours (second phase) | Introduction of the chloromethyl ester. |

| Purification | Crude Loteprednol Etabonate, Acetonitrile (B52724) or a mixture of Tetrahydrofuran (B95107) and n-hexane | Not Specified | Not Specified | Crystallization to yield pure product. |

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of loteprednol etabonate from prednisolone.

Step 1: Oxidation of Prednisolone

-

Objective: To synthesize 11β,17α-dihydroxy-3-oxoandrost-1,4-diene-17β-carboxylic acid.

-

Procedure:

Step 2: Acylation of the Carboxylic Acid Intermediate

-

Objective: To form the 17α-((ethoxycarbonyl)oxy)-11β-hydroxy-3-oxoandrosta-1,4-diene-17β-carboxylic acid ethyl carbonate anhydride.

-

Procedure:

-

Dissolve the carboxylic acid intermediate from Step 1 in a solvent like dichloromethane.[1]

-

In the presence of a suitable base, such as triethylamine, react the intermediate with ethyl chloroformate.[4][5]

-

The reaction is typically carried out at a reduced temperature (0-10 °C) for about 30 minutes.[3]

-

Step 3: Synthesis of Loteprednol Etabonate via Chloromethylation

-

Objective: To produce the final product, loteprednol etabonate.

-

Procedure:

Step 4: Purification

-

Objective: To obtain pure loteprednol etabonate.

-

Procedure:

Visualizations

Synthesis Pathway of Loteprednol Etabonate from Prednisolone

Caption: Synthetic pathway of Loteprednol Etabonate from Prednisolone.

References

- 1. benchchem.com [benchchem.com]

- 2. A convenient synthesis of the side chain of loteprednol etabonate--an ocular soft corticosteroid from 20-oxopregnanes using metal-mediated halogenation as a key reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Loteprednol etabonate synthesis - chemicalbook [chemicalbook.com]

- 4. A Chemoselective Process For Preparation Of Loterprednol Etabonate. [quickcompany.in]

- 5. CN106554383A - A kind of a kind of method and synthetic method of intermediate of synthesis Loteprednol - Google Patents [patents.google.com]

In Vitro Stability and Metabolism of Antebate (Betamethasone Butyrate Propionate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro stability and metabolism of Antebate, with a focus on its active pharmaceutical ingredient, Betamethasone (B1666872) Butyrate (B1204436) Propionate (B1217596). Due to the limited publicly available data directly pertaining to Betamethasone Butyrate Propionate, this guide synthesizes information from studies on analogous corticosteroid esters, particularly other betamethasone derivatives, to infer its stability profile and metabolic fate. This document details probable degradation pathways, identifies key metabolizing enzymes, and outlines detailed experimental protocols for assessing the stability and metabolism of steroidal compounds. All quantitative data is presented in structured tables, and relevant biological and experimental workflows are visualized using diagrams.

Introduction

This compound, a topical corticosteroid, contains Betamethasone Butyrate Propionate as its active ingredient. Understanding the in vitro stability and metabolic profile of this compound is crucial for ensuring its quality, safety, and efficacy as a pharmaceutical product. This guide serves as a resource for researchers and drug development professionals, providing a detailed examination of the factors influencing its stability and the enzymatic pathways responsible for its metabolism, based on the current scientific literature on similar molecules.

In Vitro Stability of Betamethasone Butyrate Propionate

The chemical stability of Betamethasone Butyrate Propionate is critical for its shelf-life and therapeutic performance. While specific stability data for this diester is scarce, studies on related betamethasone esters, such as the valerate (B167501) and dipropionate, provide valuable insights into its likely degradation pathways.

Predicted Degradation Pathways

The primary mechanism of degradation for betamethasone esters in vitro is hydrolysis of the ester linkages. This process is influenced by pH and the presence of enzymes. For Betamethasone Butyrate Propionate, this would involve the cleavage of the butyrate group at the C17 position and the propionate group at the C21 position.

Based on studies of similar compounds, the degradation is expected to proceed in a stepwise manner, leading to the formation of betamethasone-17-butyrate, betamethasone-21-propionate, and ultimately, betamethasone. The stability of these esters is pH-dependent, with maximum stability generally observed in acidic conditions (pH 3.5-5.5).

-

Hydrolysis: The ester bonds are susceptible to hydrolysis, which can be catalyzed by acids, bases, or enzymes (esterases).

-

Oxidation: The betamethasone steroid core may undergo oxidation, although this is generally a slower process compared to hydrolysis.

Experimental Protocols for Stability Testing

A stability-indicating high-performance liquid chromatography (HPLC) method is essential for accurately quantifying the parent compound and its degradation products.

Protocol: Stability-Indicating HPLC Method

-

Chromatographic System:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water or a suitable buffer (e.g., phosphate (B84403) buffer).

-

Flow Rate: Typically 1.0-1.5 mL/min.

-

Detection: UV detection at approximately 240 nm.

-

Temperature: Controlled column temperature, often around 30-40°C.

-

-

Sample Preparation:

-

Prepare solutions of Betamethasone Butyrate Propionate in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.

-

For forced degradation studies, expose the solutions to stress conditions:

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 80°C for 48 hours.

-

Photolytic: Exposure to UV light (254 nm) for 24 hours.

-

-

Neutralize the acidic and basic samples before injection.

-

-

Analysis:

-

Inject the stressed and unstressed samples into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

-

Quantitative Stability Data (Inferred)

While specific quantitative data for Betamethasone Butyrate Propionate is not available, the following table summarizes typical stability data for related betamethasone esters under various conditions.

| Stress Condition | Betamethasone Valerate (% degradation) | Betamethasone Dipropionate (% degradation) | Predicted Outcome for Betamethasone Butyrate Propionate |

| Acidic (0.1 M HCl, 60°C, 24h) | Significant | Significant | Significant degradation expected |

| Basic (0.1 M NaOH, 60°C, 24h) | Very Rapid | Very Rapid | Very rapid degradation expected |

| Oxidative (3% H₂O₂, RT, 24h) | Moderate | Moderate | Moderate degradation expected |

| Thermal (80°C, 48h) | Moderate | Moderate | Moderate degradation expected |

Note: This table is illustrative and based on general knowledge of corticosteroid ester stability. Actual degradation rates would need to be determined experimentally.

In Vitro Metabolism of Betamethasone Butyrate Propionate

The in vitro metabolism of Betamethasone Butyrate Propionate is expected to be a multi-step process primarily occurring in the liver and skin, involving hydrolysis and oxidation.

Key Metabolizing Enzymes and Pathways

-

Esterases: These enzymes, abundant in the liver, plasma, and skin, are responsible for the initial and rapid hydrolysis of the ester groups. It is predicted that the propionate ester at the C21 position is more readily hydrolyzed than the butyrate ester at the C17 position.

-

Cytochrome P450 (CYP) Enzymes: Following hydrolysis, the betamethasone core is likely metabolized by CYP enzymes, primarily the CYP3A4 and CYP3A5 isoforms in the liver. The main metabolic reaction is predicted to be 6β-hydroxylation.

Predicted Metabolic Pathway

The following diagram illustrates the predicted metabolic pathway of Betamethasone Butyrate Propionate.

Experimental Protocols for Metabolism Studies

Protocol: In Vitro Metabolism in Human Liver Microsomes (HLM)

-

Incubation Mixture:

-

Human liver microsomes (e.g., 0.5 mg/mL protein).

-

Betamethasone Butyrate Propionate (e.g., 1 µM).

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).

-

-

Incubation:

-

Pre-incubate the microsomes and the substrate at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with shaking.

-

Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

-

Sample Analysis:

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and identify metabolites.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining parent compound versus time to determine the in vitro half-life (t½).

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

-

Quantitative Metabolic Data (Inferred)

Specific metabolic stability data for Betamethasone Butyrate Propionate is not publicly available. The table below presents typical in vitro metabolic parameters for other corticosteroids to provide a comparative context.

| Compound | In Vitro System | t½ (min) | CLint (µL/min/mg protein) |

| Dexamethasone | Human Liver Microsomes | > 60 | < 10 |

| Budesonide | Human Liver Microsomes | ~ 15 | ~ 45 |

| Fluticasone Propionate | Human Liver Microsomes | ~ 30 | ~ 23 |

Note: This table is for comparative purposes only. The metabolic stability of Betamethasone Butyrate Propionate is expected to be influenced by the rate of ester hydrolysis in addition to CYP-mediated metabolism.

Visualization of Experimental and Logical Workflows

General Workflow for In Vitro Drug Metabolism Study

The following diagram outlines the typical workflow for an in vitro drug metabolism study.

Decision Tree for Investigating In Vitro Metabolism

This diagram provides a logical decision-making process for investigating the in vitro metabolism of a new chemical entity.

Conclusion

While direct experimental data on the in vitro stability and metabolism of Betamethasone Butyrate Propionate is limited, a comprehensive understanding can be inferred from the behavior of structurally related corticosteroids. The primary routes of degradation and metabolism are anticipated to be ester hydrolysis and CYP3A4/5-mediated hydroxylation. The experimental protocols and workflows detailed in this guide provide a robust framework for the in vitro characterization of Betamethasone Butyrate Propionate and other novel corticosteroid compounds. Further experimental studies are warranted to definitively elucidate the stability and metabolic profile of this specific active pharmaceutical ingredient.

Introduction: The Central Role of Glucocorticoid Receptor Binding

An In-depth Technical Guide to Glucocorticoid Receptor Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

The topical corticosteroid Antebate®, with the active ingredient Betamethasone Butyrate (B1204436) Propionate (B1217596), is a potent anti-inflammatory agent used in the treatment of various skin conditions such as psoriasis and dermatitis[1][2]. Its therapeutic effects are mediated through its action as a steroid receptor agonist, specifically targeting the glucocorticoid receptor (GR)[1]. Glucocorticoids exert their profound anti-inflammatory effects by binding to and activating the GR, a ligand-activated transcription factor that resides in the cytoplasm.

Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. This process typically involves the dimerization of the activated GR and its binding to specific DNA sequences known as glucocorticoid response elements (GREs)[3][4]. This genomic action leads to the increased expression of anti-inflammatory proteins and the repression of pro-inflammatory cytokines. The affinity with which a corticosteroid binds to the GR is a primary determinant of its potency[4][5]. A higher binding affinity generally correlates with a greater anti-inflammatory effect at a lower concentration. This guide provides a comprehensive overview of the methodologies used to study the binding affinity of glucocorticoids to their receptor, with a focus on providing actionable data and protocols for research and development.

Quantitative Binding Affinity of Common Corticosteroids

The binding affinity of a corticosteroid for the glucocorticoid receptor is a key indicator of its potential potency. This is often expressed as a Relative Binding Affinity (RBA) compared to a standard glucocorticoid, such as dexamethasone (B1670325). The RBA is derived from the equilibrium dissociation constant (Ki) or the concentration required to inhibit 50% of a radiolabeled ligand's binding (IC50). The following table summarizes the relative binding affinities of several common topical corticosteroids for the human glucocorticoid receptor.

| Compound | Relative Binding Affinity (RBA) (Dexamethasone = 100) |

| Mometasone Furoate | 2200 |

| Fluticasone Propionate | 1800 |

| Budesonide | 935 |

| Betamethasone Valerate | 500 |

| Triamcinolone Acetonide | 185 |

| Dexamethasone | 100 |

| Hydrocortisone | 10 |

Note: Data is compiled from multiple sources and experimental conditions may vary. The RBA of Betamethasone Butyrate Propionate is not as widely reported in comparative studies, but as a derivative of betamethasone, it is expected to have a high affinity.

Experimental Protocols: Glucocorticoid Receptor Binding Assay

The determination of a compound's binding affinity for the glucocorticoid receptor is most commonly achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound (e.g., Betamethasone Butyrate Propionate) to displace a radiolabeled ligand with known high affinity for the GR, such as [³H]-dexamethasone.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the glucocorticoid receptor.

Materials:

-

Receptor Source: Cytosolic extracts from cells expressing the human glucocorticoid receptor (e.g., cultured human keratinocytes, A549 cells, or recombinant GR).

-

Radioligand: [³H]-dexamethasone.

-

Test Compound: Unlabeled glucocorticoid (e.g., Betamethasone Butyrate Propionate).

-

Reference Compound: Unlabeled dexamethasone.

-

Assay Buffer: e.g., Tris-HCl buffer with additives to stabilize the receptor.

-

Wash Buffer: Ice-cold buffer to terminate the reaction and wash away unbound ligand.

-

Separation Medium: Dextran-coated charcoal or glass fiber filters.

-

Scintillation Cocktail.

-

Liquid Scintillation Counter.

Procedure:

-

Receptor Preparation: Prepare a cytosolic fraction containing the glucocorticoid receptor from the chosen cell source. The protein concentration should be determined to ensure consistency across assays.

-

Assay Setup: In a multi-well plate, set up the following reaction mixtures:

-

Total Binding: Receptor preparation, a fixed concentration of [³H]-dexamethasone, and assay buffer.

-

Non-specific Binding: Receptor preparation, a fixed concentration of [³H]-dexamethasone, and a high concentration of unlabeled dexamethasone (to saturate all specific binding sites).

-

Competitive Binding: Receptor preparation, a fixed concentration of [³H]-dexamethasone, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient period to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand:

-

Charcoal Method: Add a dextran-coated charcoal slurry to each well to adsorb the free radioligand. Centrifuge the plates to pellet the charcoal, and collect the supernatant which contains the receptor-bound radioligand.

-

Filtration Method: Rapidly filter the contents of each well through glass fiber filters. The filters will trap the receptor-bound radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification: Add the supernatant (from the charcoal method) or the filters (from the filtration method) to scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound's concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

-

Visualizing Molecular Interactions and Processes

To better understand the context of these binding affinity studies, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Caption: Glucocorticoid Receptor Signaling Pathway.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Conclusion

The binding affinity of a glucocorticoid to its receptor is a fundamental parameter that underpins its therapeutic efficacy. For corticosteroids like this compound® (Betamethasone Butyrate Propionate), a high affinity for the glucocorticoid receptor is essential for its potent anti-inflammatory activity. The methodologies outlined in this guide, particularly the competitive radioligand binding assay, provide a robust framework for quantifying this critical interaction. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug development, facilitating the characterization and comparison of existing and novel glucocorticoid compounds. Understanding these core principles is vital for the continued development of more effective and safer anti-inflammatory therapies.

References

- 1. Betamethasone Butyrate Propionate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. KEGG DRUG: Betamethasone butyrate propionate [kegg.jp]

- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Early-Stage Anti-Inflammatory Research of Antebate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the preliminary preclinical research into the anti-inflammatory properties of Antebate, a novel steroidal compound. The guide details the hypothesized mechanism of action, summarizes key in vitro and in vivo experimental findings, and provides detailed protocols for the foundational studies conducted. All quantitative data are presented in standardized tables for comparative analysis. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts. This whitepaper is intended to serve as a foundational resource for researchers, scientists, and professionals involved in the ongoing development of this compound as a potential therapeutic agent.

Introduction

Inflammation is a complex biological response to harmful stimuli and is a critical component of the body's defense mechanism. However, dysregulated or chronic inflammation is a key pathological feature of numerous diseases.[1][2] this compound is a novel synthetic corticosteroid currently under investigation for its potential as a potent anti-inflammatory agent. This document outlines the initial in vitro and in vivo studies designed to elucidate its efficacy and mechanism of action.

Hypothesized Mechanism of Action

Similar to other potent glucocorticoids, this compound is hypothesized to exert its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR).[3] Upon entering the cell, this compound binds to the cytoplasmic GR, leading to a conformational change and translocation of the this compound-GR complex into the nucleus.[3] Within the nucleus, this complex modulates gene expression by binding to glucocorticoid response elements (GREs) in the promoter regions of target genes.[3] This interaction leads to the upregulation of anti-inflammatory proteins, such as lipocortin-1, and the downregulation of pro-inflammatory cytokines and enzymes.[3]

A key aspect of this mechanism is the inhibition of phospholipase A2 by lipocortin-1, which in turn blocks the release of arachidonic acid from the cell membrane.[4][5] This action prevents the subsequent synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[4][5] Additionally, this compound is believed to suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[3]

In Vitro Studies

Inhibition of Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages

This experiment aimed to quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

-

Cell Culture: RAW 264.7 macrophages were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium was replaced with fresh medium containing various concentrations of this compound (0.1, 1, 10, 100 nM) or vehicle (0.1% DMSO) for 1 hour.

-

Stimulation: Cells were then stimulated with LPS (1 µg/mL) for 24 hours.

-

Cytokine Measurement: The supernatant was collected, and the concentrations of TNF-α and IL-6 were measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Cell Viability: A separate set of plates was treated similarly, and cell viability was assessed using an MTT assay to ensure that the observed effects were not due to cytotoxicity.

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | Cell Viability (%) |

| Control (no LPS) | 35.2 ± 4.1 | 18.5 ± 2.3 | 100 ± 0.0 |

| LPS (1 µg/mL) | 2850.7 ± 150.3 | 1540.2 ± 98.7 | 98.2 ± 1.5 |

| LPS + this compound (0.1 nM) | 2138.0 ± 112.5 | 1155.1 ± 85.4 | 99.1 ± 1.1 |

| LPS + this compound (1 nM) | 1425.3 ± 98.6 | 770.6 ± 62.1 | 98.7 ± 1.3 |

| LPS + this compound (10 nM) | 712.6 ± 55.4 | 385.3 ± 40.8 | 97.9 ± 1.6 |

| LPS + this compound (100 nM) | 356.3 ± 30.1 | 192.7 ± 22.5 | 98.5 ± 1.2 |

Data are presented as mean ± standard deviation.

Inhibition of Cyclooxygenase-2 (COX-2) Expression

This study investigated the effect of this compound on the expression of COX-2, a key enzyme in the inflammatory pathway.

-

Cell Culture and Treatment: RAW 264.7 cells were cultured and treated with this compound and stimulated with LPS as described in section 3.1.1.

-

Western Blot Analysis: After 24 hours of stimulation, cells were lysed, and total protein was extracted. Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with primary antibodies against COX-2 and β-actin (as a loading control), followed by HRP-conjugated secondary antibodies. Protein bands were visualized using an ECL detection system.

| Treatment Group | Relative COX-2 Expression (Normalized to β-actin) |

| Control (no LPS) | 0.05 ± 0.01 |

| LPS (1 µg/mL) | 1.00 ± 0.00 |

| LPS + this compound (1 nM) | 0.68 ± 0.05 |

| LPS + this compound (10 nM) | 0.35 ± 0.03 |

| LPS + this compound (100 nM) | 0.12 ± 0.02 |

Data are presented as mean ± standard deviation.

In Vivo Studies

Carrageenan-Induced Paw Edema in Rats

This widely used animal model was employed to evaluate the acute anti-inflammatory activity of this compound.[6]

-

Animals: Male Wistar rats (180-220 g) were used. The experimental protocol was approved by the Institutional Animal Ethics Committee.

-

Grouping and Administration: Animals were divided into groups (n=6 per group): Control (saline), Carrageenan, Carrageenan + this compound (1, 5, and 10 mg/kg, p.o.), and Carrageenan + Indomethacin (10 mg/kg, p.o.) as a positive control. Drugs were administered orally 1 hour before the induction of inflammation.

-

Induction of Edema: 0.1 mL of 1% carrageenan solution in saline was injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Paw volume was measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Calculation of Edema Inhibition: The percentage of edema inhibition was calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

| Treatment Group | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |

| Control (Carrageenan) | 0.85 ± 0.07 | 0 |

| This compound (1 mg/kg) | 0.62 ± 0.05 | 27.1 |

| This compound (5 mg/kg) | 0.41 ± 0.04 | 51.8 |

| This compound (10 mg/kg) | 0.23 ± 0.03 | 72.9 |

| Indomethacin (10 mg/kg) | 0.30 ± 0.04 | 64.7 |

Data are presented as mean ± standard deviation.

Summary and Future Directions

The early-stage research on this compound has provided promising evidence of its anti-inflammatory effects. The in vitro studies demonstrate a dose-dependent inhibition of key pro-inflammatory cytokines and enzymes in a relevant cell model. These findings were corroborated by the in vivo data from the carrageenan-induced paw edema model, where this compound showed significant and dose-dependent anti-inflammatory activity, comparable to the established NSAID indomethacin.

Future research will focus on elucidating the broader pharmacological and toxicological profile of this compound. This will include more chronic models of inflammation, further investigation into the specific molecular targets within the inflammatory cascade, and comprehensive safety and pharmacokinetic studies. The data presented in this guide serves as a strong foundation for the continued development of this compound as a potential novel anti-inflammatory therapeutic.

References

- 1. Anti-inflammatory Agents: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Betamethasone? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analgesic and Anti-Inflammatory Activities of Rosa taiwanensis Nakai in Mice - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Therapeutic Targets of Entrectinib

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The request specified "Antebate." Initial research indicates this is a likely misspelling of "Entrectinib," a targeted anti-cancer agent. This guide proceeds under that assumption. Another product named "this compound," a topical corticosteroid, is used for inflammatory skin conditions and operates through different mechanisms not aligned with the detailed request for information on signaling pathways and specific molecular targets in oncology.[1][2][3][4][5]

Introduction

Entrectinib (B1684687) is a potent and selective tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of various solid tumors.[6][7] Marketed under the brand name Rozlytrek, it is an orally administered, central nervous system (CNS) active drug designed to target specific genetic alterations that drive tumor growth.[8][9] This technical guide provides an in-depth overview of the molecular targets of entrectinib, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Core Therapeutic Targets

Entrectinib is a multi-targeted inhibitor, primarily targeting the neurotrophic tyrosine receptor kinases (NTRK), ROS1, and anaplastic lymphoma kinase (ALK).[7][9][10] Its mechanism of action involves competitively binding to the ATP-binding sites of these kinases, thereby inhibiting their autophosphorylation and constitutive activation, which are often the result of chromosomal rearrangements leading to oncogenic fusion proteins.[8][11]

The primary targets of Entrectinib include:

-

Tropomyosin Receptor Kinases (TRK): TRKA, TRKB, and TRKC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[6][8][10]

-

Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase.[8][10][11]

Entrectinib is indicated for the treatment of solid tumors harboring NTRK gene fusions and ROS1-positive non-small cell lung cancer (NSCLC).[7][8] A key characteristic of entrectinib is its ability to cross the blood-brain barrier, making it effective against CNS metastases.[6][11]

Quantitative Data: In Vitro Potency

The inhibitory activity of entrectinib against its primary kinase targets has been quantified through various preclinical studies. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

| Target Kinase | IC50 Value (nM) | Cell Line Example (IC50) | Reference |

| TRKA | 1 | TPM3-TRKA (KM12 colorectal cancer cells) (17 nM) | [8] |

| TRKB | - | - | |

| TRKC | - | - | |

| ROS1 | 0.1 - 2 | - | [8] |

| ALK | 12 | EML4-ALK (NCI-H2228 NSCLC cells) (68 nM) | [8] |

Note: Specific IC50 values for TRKB and TRKC were not detailed in the provided search results, but entrectinib is a potent inhibitor of all three TRK proteins.[8]

Signaling Pathways Modulated by Entrectinib

The constitutive activation of TRK, ROS1, and ALK fusion proteins drives tumor cell proliferation and survival through the activation of several downstream signaling cascades. By inhibiting these kinases, entrectinib effectively blocks these critical pathways.[6][11]

The key signaling pathways inhibited by entrectinib include:

-

MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.[8][11]

-

PI3K/AKT Pathway: This pathway plays a central role in cell growth, survival, and metabolism.[8][11]

-

JAK/STAT Pathway: This pathway is involved in cell growth, survival, and immune response, and its activation is also implicated downstream of ALK.[12]

By disrupting these pathways, entrectinib induces cell cycle arrest and apoptosis in tumor cells that are dependent on these oncogenic drivers.[6][8]

Caption: Entrectinib inhibits TRK, ROS1, and ALK, blocking downstream signaling pathways.

Experimental Protocols

The identification and characterization of entrectinib's therapeutic targets and mechanism of action have been elucidated through a variety of preclinical experimental protocols.

Kinase Inhibition Assay

-

Objective: To determine the in vitro potency of entrectinib against its target kinases.

-

Methodology: A common method is a radiometric assay. This involves measuring the transfer of a radiolabeled phosphate (B84403) group from [γ-³³P]ATP to a specific substrate peptide by the target kinase. The assay is performed with and without various concentrations of entrectinib to determine its inhibitory effect. The amount of radioactivity incorporated into the substrate is quantified, typically using a scintillation counter after separating the labeled substrate from the unreacted ATP.[13]

Caption: A generalized workflow for determining kinase inhibition potency.

Cell Viability Assay

-

Objective: To assess the effect of entrectinib on the proliferation and viability of cancer cell lines harboring the target gene fusions.

-

Methodology: Cancer cell lines with NTRK, ROS1, or ALK fusions are seeded in multi-well plates. The cells are then treated with a range of entrectinib concentrations. After a defined incubation period (e.g., 72 hours), cell viability is measured. A common method is the CellTiter-Glo® assay, which quantifies ATP levels as an indicator of metabolically active cells.[13]

In Vivo Xenograft Models

-

Objective: To evaluate the anti-tumor efficacy of entrectinib in a living organism.

-

Methodology: Human cancer cells with known NTRK, ROS1, or ALK fusions are subcutaneously injected into immunocompromised mice. Once tumors are established, the mice are treated with entrectinib or a vehicle control. Tumor volume and mouse body weight are monitored regularly to assess efficacy and toxicity, respectively.[13]

Mechanisms of Resistance

As with other targeted therapies, acquired resistance to entrectinib can emerge. The most common mechanisms involve the development of secondary mutations in the kinase domain of the target protein that interfere with drug binding. These include "solvent front" mutations (e.g., NTRK1 G595R) and "gatekeeper" mutations (e.g., NTRK1 G667C).[6] Additionally, activation of bypass signaling pathways, such as the HGF-MET pathway, can also confer resistance.[14]

Conclusion

Entrectinib is a highly effective, CNS-active inhibitor of TRK, ROS1, and ALK kinases. Its therapeutic benefit is derived from the potent and selective inhibition of these key oncogenic drivers, leading to the suppression of critical downstream signaling pathways and subsequent tumor cell death. A thorough understanding of its molecular targets and mechanisms of action is crucial for the continued development of targeted cancer therapies and for identifying patient populations most likely to benefit from this treatment.

References

- 1. This compound generic. Price of this compound. Uses, Dosage, Side effects [ndrugs.com]

- 2. pillintrip.com [pillintrip.com]

- 3. This compound CREAM 0.05% : 10g×10tubes | Natural Pharmacy [mimaki-family-japan.com]

- 4. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]

- 5. dpkitaoka.com [dpkitaoka.com]

- 6. benchchem.com [benchchem.com]

- 7. Entrectinib - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Entrectinib, a new multi-target inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cancercareontario.ca [cancercareontario.ca]

- 11. What is the mechanism of Entrectinib? [synapse.patsnap.com]

- 12. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. MET kinase inhibitor reverses resistance to entrectinib induced by hepatocyte growth factor in tumors with NTRK1 or ROS1 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

Lack of Specific In Vitro Gene Expression Data for Antebate (Betamethasone Butyrate Propionate)

A comprehensive review of available scientific literature reveals a significant lack of specific in vitro studies detailing the effects of Antebate (betamethasone butyrate (B1204436) propionate) on gene expression. While this compound is identified as a steroid receptor agonist, specific quantitative data on its modulation of gene expression, detailed experimental protocols for such studies, and elucidated signaling pathways are not publicly available.[1]

This compound is a synthetic glucocorticoid, a class of steroid hormones that are well-known to exert their effects by binding to the glucocorticoid receptor (GR). This binding initiates a cascade of molecular events that ultimately alter gene expression.

General Mechanism of Action for Glucocorticoids:

As a steroid receptor agonist, the general mechanism of action for a compound like this compound would involve the following steps:

-

Cellular Entry: Being lipophilic, the glucocorticoid molecule diffuses across the cell membrane.

-

Receptor Binding: In the cytoplasm, it binds to the glucocorticoid receptor (GR), which is part of a multiprotein complex.

-

Conformational Change and Translocation: This binding induces a conformational change in the GR, causing the dissociation of associated proteins (like heat shock proteins). The activated glucocorticoid-GR complex then translocates into the nucleus.

-

Gene Regulation: In the nucleus, the complex can modulate gene expression in two primary ways:

-

Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically enhances the transcription of anti-inflammatory genes.

-

Transrepression: The glucocorticoid-GR complex can interfere with the activity of other transcription factors, such as NF-κB and AP-1, which are key players in the expression of pro-inflammatory genes. This interaction leads to a reduction in the transcription of these inflammatory mediators.

-

This generalized pathway highlights the expected mechanism of action for a glucocorticoid like this compound. However, without specific in vitro studies, it is not possible to provide quantitative data on which genes are affected, the magnitude of these effects, or the precise experimental conditions under which these changes occur.

Experimental Protocols:

Due to the absence of specific studies on this compound, detailed experimental protocols for its in vitro effects on gene expression cannot be provided. Generally, such studies would involve techniques like:

-

Cell Culture: Treatment of specific cell lines (e.g., keratinocytes, fibroblasts, or immune cells) with varying concentrations of the compound.

-

RNA Extraction and Quantification: Isolation of total RNA from the treated cells.

-

Gene Expression Analysis: Techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) to measure the expression of specific target genes, or broader approaches like microarray analysis or RNA sequencing (RNA-Seq) to assess global changes in the transcriptome.

-

Protein Analysis: Western blotting or ELISA to confirm that changes in gene expression translate to changes in protein levels.

Signaling Pathway Visualization:

Below is a generalized diagram representing the glucocorticoid signaling pathway, which would be the expected mechanism for this compound.

Caption: Generalized signaling pathway of glucocorticoids.

While the fundamental mechanism of action for this compound as a glucocorticoid can be inferred, a detailed technical guide on its specific effects on in vitro gene expression cannot be constructed from the currently available scientific literature. Further research is required to elucidate the precise molecular interactions and gene regulatory networks modulated by Betamethasone butyrate propionate (B1217596). Researchers and drug development professionals are encouraged to consult primary literature for the most up-to-date findings.

References

Methodological & Application

Application Notes and Protocols for Loteprednol Etabonate in Ophthalmic Research Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Loteprednol (B1675157) Etabonate (LE), a "soft" corticosteroid, in various ophthalmic research models. LE's unique pharmacological profile, characterized by potent anti-inflammatory effects and a favorable safety profile, makes it a valuable tool for studying ocular inflammation and developing novel therapeutics.[1]

Mechanism of Action

Loteprednol etabonate is an ester corticosteroid designed to be rapidly metabolized to inactive metabolites, thereby reducing the risk of side effects commonly associated with conventional corticosteroids, such as increased intraocular pressure (IOP).[2][3] Its primary mechanism of action involves the inhibition of the inflammatory cascade.[4]

Upon topical administration, LE penetrates the cornea and other ocular tissues.[5] Within the cell, it binds to glucocorticoid receptors (GR) in the cytoplasm.[6] This drug-receptor complex then translocates to the nucleus, where it modulates gene expression.[7] This modulation leads to the inhibition of phospholipase A2, a key enzyme responsible for the release of arachidonic acid from cell membranes.[8] By blocking this step, LE effectively curtails the production of potent inflammatory mediators, including prostaglandins (B1171923) and leukotrienes.[4] Furthermore, LE suppresses the expression of pro-inflammatory cytokines and chemokines.[2]

Figure 1: Anti-inflammatory signaling pathway of Loteprednol Etabonate.

Experimental Protocols

Endotoxin-Induced Uveitis (EIU) Model

This model is widely used to assess the efficacy of anti-inflammatory agents in treating acute anterior uveitis.

Experimental Protocol:

-

Animals: New Zealand White rabbits are a commonly used species.[9]

-

Induction of Uveitis: A single intravitreal injection of lipopolysaccharide (LPS) from E. coli or Salmonella typhimurium is administered to one eye. The contralateral eye can serve as a control.

-

Treatment Protocol: Topical administration of loteprednol etabonate (e.g., 0.5% suspension) or a vehicle control is typically initiated before or shortly after the LPS injection. Dosing frequency can be four times daily.[10]

-

Outcome Measures:

-

Clinical Scoring: A slit-lamp examination is performed at various time points (e.g., 6, 24, 48 hours post-induction) to grade signs of inflammation, including conjunctival and iris hyperemia, and aqueous flare.

-

Aqueous Humor Analysis: Aqueous humor is collected to determine the total protein concentration and inflammatory cell count.

-

Histopathology: At the end of the study, eyes are enucleated for histological examination to assess inflammatory cell infiltration in the anterior segment.

-

Dry Eye Disease (DED) Model

This model is used to evaluate the efficacy of treatments for dry eye, a condition characterized by ocular surface inflammation.

Experimental Protocol:

-

Animals: Wistar rats or C57BL/6 mice are suitable models.

-

Induction of Dry Eye: Dry eye can be induced by various methods, including exposure to a controlled desiccating environment (low humidity and constant airflow) or the administration of scopolamine (B1681570) to reduce tear production.

-

Treatment Protocol: Topical administration of loteprednol etabonate (e.g., 0.5% gel or suspension) or vehicle control is performed multiple times a day for a specified duration (e.g., 2-4 weeks).[11]

-

Outcome Measures:

-

Tear Film Analysis: Schirmer's test to measure tear production and tear film break-up time (TBUT) to assess tear film stability.

-

Ocular Surface Staining: Corneal and conjunctival staining with fluorescein (B123965) or lissamine green to evaluate ocular surface damage.

-

Histopathology and Immunohistochemistry: Examination of the cornea and conjunctiva for inflammatory cell infiltration (e.g., CD4+ T cells) and expression of inflammatory markers (e.g., MMP-9).[12]

-

Cytokine Analysis: Measurement of pro-inflammatory cytokine levels (e.g., IL-1β, TNF-α) in tear fluid or ocular tissues.

-

Steroid-Induced Glaucoma Model

This model is crucial for evaluating the potential of corticosteroids to elevate intraocular pressure (IOP), a significant side effect. Given LE's design as a "soft steroid," it is expected to have a lower propensity for causing IOP elevation compared to traditional corticosteroids.[13][14]

Experimental Protocol:

-

Animals: New Zealand White rabbits or C57BL/6 mice are commonly used.[15][16] Young rabbits have been shown to be more responsive to corticosteroid-induced IOP elevation.[15]

-

Induction of Ocular Hypertension: Topical administration of a potent corticosteroid, such as dexamethasone (B1670325) 0.1% or prednisolone (B192156) acetate (B1210297) 1%, is performed multiple times daily for several weeks.[16][17]

-

Treatment Protocol: A parallel group of animals is treated with loteprednol etabonate (e.g., 0.5% suspension) under the same dosing regimen. A vehicle-treated group serves as a negative control.

-

Outcome Measures:

-

Intraocular Pressure (IOP) Monitoring: IOP is measured at baseline and regularly throughout the study using a tonometer calibrated for the specific animal model.

-

Aqueous Outflow Facility: Can be measured to determine the resistance to aqueous humor drainage.

-

Histopathology: Examination of the trabecular meshwork for changes in extracellular matrix deposition and cellularity.[15]

-

Optic Nerve Head Analysis: Assessment of the optic nerve for signs of glaucomatous damage.

-

Data Presentation

The following tables summarize quantitative data from representative studies on loteprednol etabonate in ophthalmic research models.

Table 1: Effect of Loteprednol Etabonate on Intraocular Pressure (IOP) in Rabbits

| Treatment Group | Mean IOP Change from Baseline (mmHg) | Reference |

| Vehicle | ~0 | [13] |

| Loteprednol Etabonate (0.1%) | ~0 | [13] |

| Dexamethasone (0.1%) | +4 | [13] |

Data from a cross-over study in rabbits after eight treatments.

Table 2: Efficacy of Loteprednol Etabonate in Acute Anterior Uveitis in Humans (Clinical Study Data)

| Outcome Measure | Loteprednol Etabonate 0.5% | Prednisolone Acetate 1.0% | P-value | Reference |

| Anterior Chamber Cell Resolution | 72% | 87% | 0.015 | [18] |

| Anterior Chamber Flare Resolution | 66% | 82% | 0.017 | [18] |

| Patients with IOP Increase >10 mmHg | 1 | 7 | - | [18] |

Data from a prospective, randomized, double-masked, active-controlled study.

Table 3: Efficacy of Loteprednol Etabonate 0.5% Gel in Evaporative Dry Eye Disease (Clinical Study Data)

| Outcome Measure | Baseline (Mean) | 30 Days Post-Treatment (Mean) | % Change | P-value | Reference |

| Tear Film Break-Up Time (s) | - | - | +44.3% | 0.005 | |

| Corneal Staining Score | - | - | -52% | 0.006 | |

| Conjunctival Staining Score | - | - | -47.5% | 0.002 | |

| MGD Signs Score | - | - | -31.9% | <0.001 |

Data from an open-label, prospective, multi-center study.

Experimental Workflow

The following diagram illustrates a generalized experimental workflow for evaluating loteprednol etabonate in an ophthalmic research model.

Figure 2: Generalized experimental workflow for preclinical studies.

References

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of Loteprednol Etabonate? [synapse.patsnap.com]

- 5. Ocular Pharmacokinetics of a Novel Loteprednol Etabonate 0.4% Ophthalmic Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Articles [globalrx.com]

- 7. Loteprednol - Wikipedia [en.wikipedia.org]

- 8. pi.bausch.com [pi.bausch.com]

- 9. Loteprednol etabonate: comparison with other steroids in two models of intraocular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. researchgate.net [researchgate.net]

- 12. Practical Guidance for the Use of Loteprednol Etabonate Ophthalmic Suspension 0.25% in the Management of Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. A comparison of intraocular pressure elevating activity of loteprednol etabonate and dexamethasone in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A rabbit model of age-dependant ocular hypertensive response to topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mouse Model of Glucocorticoid-Induced Glaucoma | Springer Nature Experiments [experiments.springernature.com]

- 17. Loteprednol etabonate ophthalmic suspension 0.5 %: efficacy and safety for postoperative anti-inflammatory use - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Controlled evaluation of loteprednol etabonate and prednisolone acetate in the treatment of acute anterior uveitis. Loteprednol Etabonate US Uveitis Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dissolving Anatibant (Antebate) for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anatibant, a potent and selective non-peptide antagonist of the bradykinin (B550075) B2 receptor (B2R), is a valuable tool for investigating the role of the bradykinin system in various physiological and pathological processes.[1] Activation of the B2R by its ligand, bradykinin, triggers a cascade of intracellular signaling events involved in inflammation, vasodilation, and pain.[1] Anatibant effectively blocks this interaction, enabling researchers to study the downstream effects of B2R inhibition in cell-based assays. These application notes provide a detailed protocol for the proper dissolution and use of Anatibant in cell culture experiments to ensure reliable and reproducible results.

Data Presentation

Quantitative data regarding the properties of Anatibant are summarized in the table below for easy reference.

| Parameter | Species/System | Value |

| Kᵢ | Human recombinant B2 receptor | 0.67 nM |

| Rat recombinant B2 receptor | 1.74 nM | |

| Guinea-pig recombinant B2 receptor | 1.37 nM | |

| Solubility | DMSO | 55 mg/mL (70.1 mM)[1] |

| Storage (Powder) | -20°C | 3 years |

| Storage (Stock Solution) | -80°C | 1 year[1] |

Experimental Protocols

This section provides a detailed methodology for the preparation of Anatibant stock solutions and their application in cell culture experiments.

Materials:

-

Anatibant powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile, complete cell culture medium appropriate for the cell line of interest

-

Calibrated pipettes and sterile tips

Protocol for Preparation of a 10 mM Anatibant Stock Solution:

-

Pre-warm DMSO: Bring the sterile, cell culture grade DMSO to room temperature.

-

Weigh Anatibant: Accurately weigh the required amount of Anatibant powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 7.85 mg of Anatibant (Molecular Weight: 784.58 g/mol ) in 1 mL of DMSO.[1]

-

Dissolution: Add the appropriate volume of DMSO to the Anatibant powder.

-

Ensure Complete Dissolution: Gently vortex or sonicate the solution to ensure the Anatibant has completely dissolved.[1] Visually inspect the solution to confirm the absence of any particulate matter.

-

Aliquotting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[1]

-

Storage: Store the aliquoted stock solution at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]

Protocol for Diluting Anatibant to Working Concentrations:

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM Anatibant stock solution at room temperature.

-

Serial Dilutions: Perform serial dilutions of the stock solution in sterile, complete cell culture medium to achieve the desired final working concentrations.

-

Important: It is recommended to prepare intermediate dilutions rather than directly adding a very small volume of the stock solution to a large volume of medium to ensure accuracy.

-

The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in the experiment.

-

-

Application to Cells: Add the diluted Anatibant solution to the cell cultures and proceed with the planned experiment. The optimal concentration of Anatibant will vary depending on the cell type and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the optimal working concentration for your experimental system.

Visualizations

Signaling Pathway of the Bradykinin B2 Receptor

Caption: Bradykinin B2 receptor signaling pathway and the inhibitory action of Anatibant.

Experimental Workflow for Dissolving and Using Anatibant

References

Application of Loteprednol Etabonate in Animal Models of Uveitis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uveitis, an inflammatory condition of the uveal tract of the eye, is a significant cause of vision loss.[1][2] Animal models are indispensable for studying the pathogenesis of uveitis and for the preclinical evaluation of novel therapeutics.[3] Corticosteroids are a cornerstone in the management of uveitis due to their potent anti-inflammatory effects.[2] This document provides detailed application notes and protocols for the use of Loteprednol (B1675157) Etabonate, a "soft" steroid, in animal models of uveitis. Loteprednol etabonate is an ester corticosteroid designed to be rapidly metabolized to inactive forms, potentially reducing side effects like increased intraocular pressure (IOP) that can be associated with conventional corticosteroids.[4][5]

Mechanism of Action of Loteprednol Etabonate

Loteprednol etabonate exerts its anti-inflammatory effects through the classic corticosteroid signaling pathway. As a lipophilic molecule, it readily penetrates the cell membrane and binds to cytosolic glucocorticoid receptors (GR). This drug-receptor complex then translocates to the nucleus, where it modulates gene expression.

Key mechanisms include:

-